molecular formula C16H15N3O2 B1669304 Compound 401 CAS No. 168425-64-7

Compound 401

Cat. No.: B1669304
CAS No.: 168425-64-7
M. Wt: 281.31 g/mol
InChI Key: BVRDQVRQVGRNHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .

Mode of Action

This compound acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .

Biochemical Pathways

The inhibition of DNA-PK and mTOR by this compound affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be administered orally

Result of Action

The inhibition of DNA-PK and mTOR by this compound can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 401 involves the reaction of morpholine with pyrimido[2,1-a]isoquinolin-4-one. The reaction typically occurs under controlled conditions with specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Compound 401 primarily undergoes substitution reactions due to the presence of reactive sites on the pyrimido[2,1-a]isoquinolin-4-one structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .

Scientific Research Applications

Compound 401 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of DNA-PK and mTOR pathways.

    Biology: Employed in cellular studies to understand the role of DNA-PK and mTOR in cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA-PK and mTOR

Comparison with Similar Compounds

Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .

Properties

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434626
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168425-64-7
Record name 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Compound 401 and what are its downstream effects?

A1: this compound is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].

Q2: How does this compound compare to other mTOR inhibitors like rapamycin?

A2: While both this compound and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with this compound does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with this compound compared to those treated with rapamycin [].

Q3: Does this compound affect phosphatidylinositol 3-kinase (PI3K) activity?

A3: No, this compound does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes this compound a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].

Q4: Has this compound been investigated for its potential as an anti-cancer agent?

A4: Yes, this compound has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that this compound inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].

Q5: Does this compound exhibit inhibitory activity against estrone sulfatase (ES)?

A5: While primarily recognized for its mTOR inhibitory activity, this compound has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, this compound exhibited -73% inhibitory activity against ES [].

Q6: Are there any challenges associated with using this compound in research or therapeutic applications?

A6: One challenge identified with this compound is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.

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